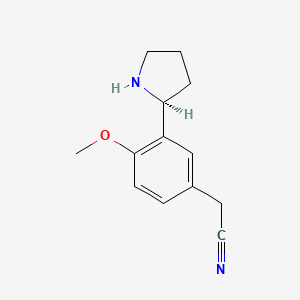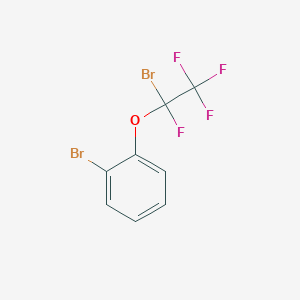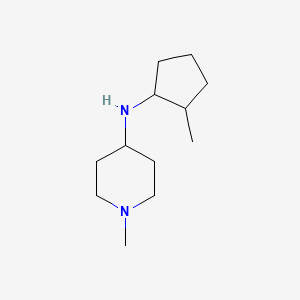
Benzenepropanal, 2-methyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2-methyl-5-(trifluoromethyl)-: is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylating agents under controlled conditions. For example, trifluoromethyl ethers can be synthesized by exposing dithiocarbonates to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of specialized equipment and reaction conditions ensures the efficient production of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 2-methyl-5-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzenepropanal, 2-methyl-5-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: It is investigated for potential therapeutic applications due to its reactivity and interaction with biological targets.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Benzenepropanal, 2-methyl-5-(trifluoromethyl)- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
- Benzenepropanal, 2-fluoro-5-(trifluoromethyl)-
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzenesulfonamide
Comparison: Benzenepropanal, 2-methyl-5-(trifluoromethyl)- is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it valuable in various research applications.
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3 |
InChI Key |
WDBGVZFQAVNIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


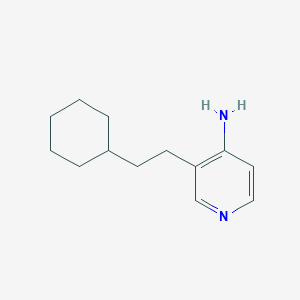
![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)
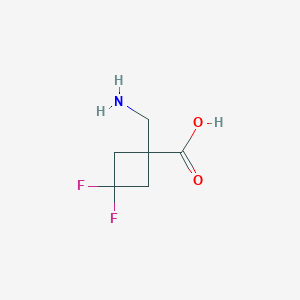
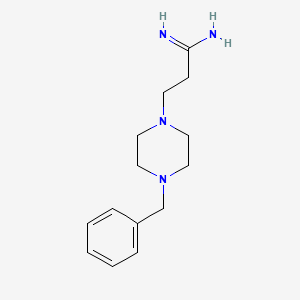
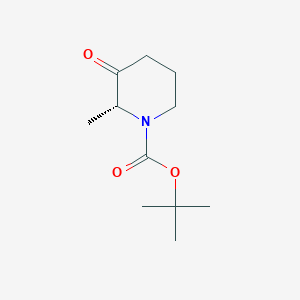
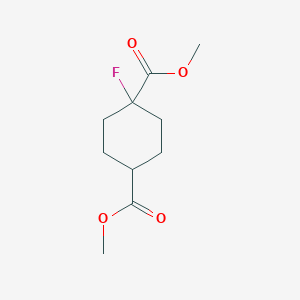
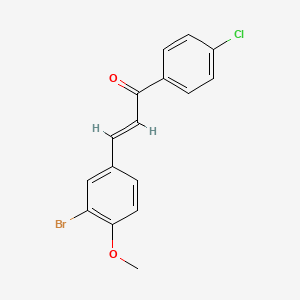
![1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13327624.png)
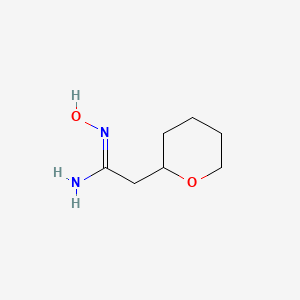
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)
